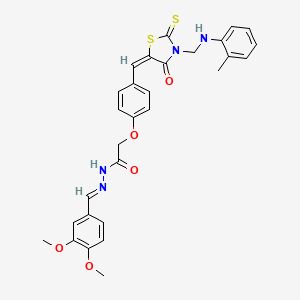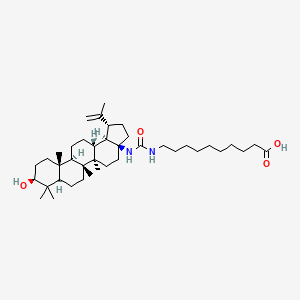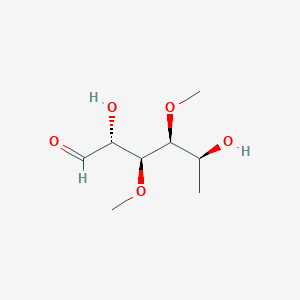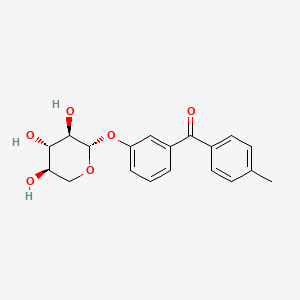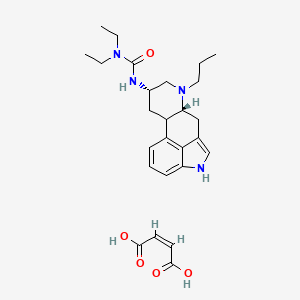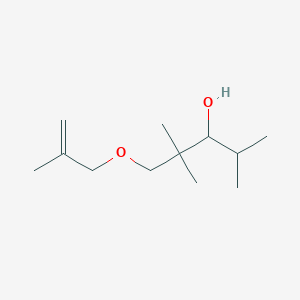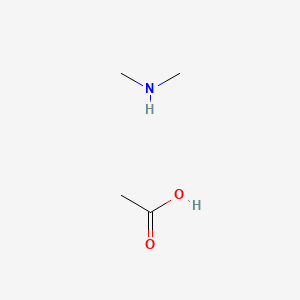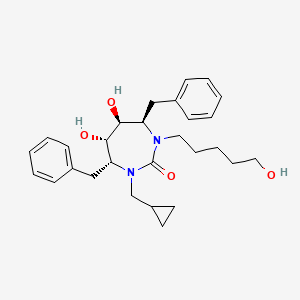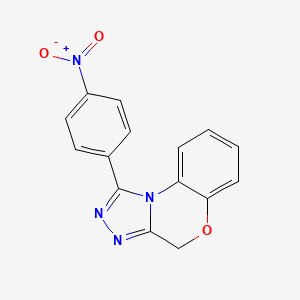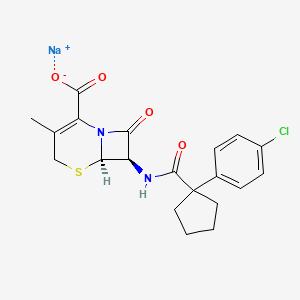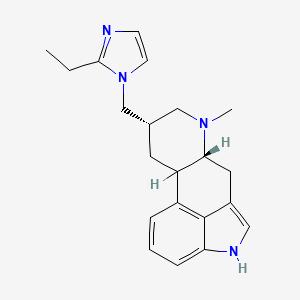
8-((2-Ethyl-1H-imidazol-1-yl)methyl)-6-methylergoline (8-alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((2-Ethyl-1H-imidazol-1-yl)methyl)-6-methylergoline (8-alpha) is a complex organic compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines and Parkinson’s disease. The unique structure of 8-((2-Ethyl-1H-imidazol-1-yl)methyl)-6-methylergoline makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Ethyl-1H-imidazol-1-yl)methyl)-6-methylergoline involves multiple steps, starting with the preparation of the ergoline backbone This is typically achieved through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions, including temperature, pressure, and pH. The use of high-purity reagents and catalysts is essential to achieve a high yield and purity of the final product. Advanced purification techniques such as chromatography are often employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
8-((2-Ethyl-1H-imidazol-1-yl)methyl)-6-methylergoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
8-((2-Ethyl-1H-imidazol-1-yl)methyl)-6-methylergoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((2-Ethyl-1H-imidazol-1-yl)methyl)-6-methylergoline involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various pharmacological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Bromocriptine: Used to treat Parkinson’s disease and hyperprolactinemia.
Lysergic acid diethylamide (LSD): A well-known psychedelic compound.
Uniqueness
8-((2-Ethyl-1H-imidazol-1-yl)methyl)-6-methylergoline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of the ergoline backbone with the 2-ethyl-1H-imidazol-1-yl group makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
115178-32-0 |
|---|---|
Molecular Formula |
C21H26N4 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
(6aR,9S)-9-[(2-ethylimidazol-1-yl)methyl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C21H26N4/c1-3-20-22-7-8-25(20)13-14-9-17-16-5-4-6-18-21(16)15(11-23-18)10-19(17)24(2)12-14/h4-8,11,14,17,19,23H,3,9-10,12-13H2,1-2H3/t14-,17?,19+/m0/s1 |
InChI Key |
MTKJHNAAXUYMMC-AHMQINRISA-N |
Isomeric SMILES |
CCC1=NC=CN1C[C@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C |
Canonical SMILES |
CCC1=NC=CN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


